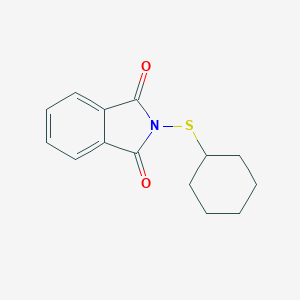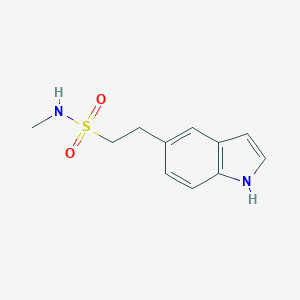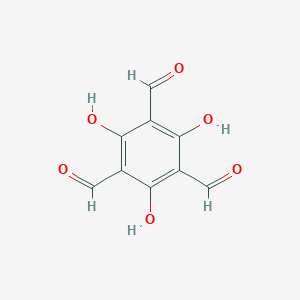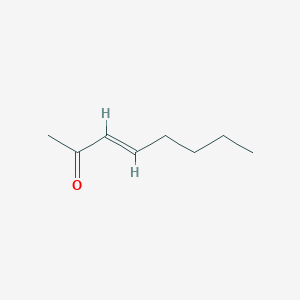
ラロキシフェン不純物 1
概要
説明
Raloxifene Impurity 1, also known as Raloxifene-N-Oxide, is a byproduct formed during the synthesis of Raloxifene hydrochloride. Raloxifene hydrochloride is a selective estrogen receptor modulator used primarily for the treatment and prevention of osteoporosis in postmenopausal women. The presence of impurities, such as Raloxifene Impurity 1, is critical to monitor and control to ensure the efficacy and safety of the pharmaceutical product .
科学的研究の応用
Raloxifene Impurity 1 has several scientific research applications, including:
Chemistry: Used as a reference standard in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical products.
Biology: Studied for its potential biological activity and effects on various biological systems.
Medicine: Investigated for its potential therapeutic effects and safety profile in comparison to the parent compound, Raloxifene hydrochloride.
作用機序
Target of Action
Raloxifene Impurity 1, like Raloxifene, is a selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It exhibits tissue-specific effects distinct from estradiol .
Mode of Action
Raloxifene Impurity 1 acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It binds to the estrogen receptor to influence gene transcription through interactions with the estrogen response element .
Biochemical Pathways
Raloxifene Impurity 1, like Raloxifene, decreases bone resorption, thereby increasing bone mineral density and decreasing fracture incidence . It also has the potential to interact with viral proteins and activate protective estrogen receptor-mediated mechanisms in host cells .
Pharmacokinetics
Raloxifene is well absorbed from the gastrointestinal tract, with approximately 60% of the drug being absorbed following oral administration . Due to extensive first-pass hepatic metabolism that involves glucuronide conjugation, the absolute oral bioavailability of Raloxifene is about 2% .
Result of Action
The main effects of Raloxifene Impurity 1 are to preserve bone mineral density and decrease the risk of breast cancer in postmenopausal women . It has a negligible effect on altering the development and progression of breast cancer itself .
Action Environment
The action of Raloxifene Impurity 1 can be influenced by various environmental factors during the synthesis of the bulk drug Raloxifene hydrochloride . .
準備方法
The synthesis of Raloxifene Impurity 1 typically occurs during the production of Raloxifene hydrochloride. The general method involves the Friedel-Crafts acylation of 4-[2-(piperidin-1-yl)ethoxy]benzoyl chloride hydrochloride, followed by the deprotection of the methane sulfonyl group of 6-methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]benzothiophene . The deprotection step is crucial and often leads to the formation of various impurities, including Raloxifene Impurity 1 .
化学反応の分析
Raloxifene Impurity 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Raloxifene Impurity 1 can be compared to other impurities formed during the synthesis of Raloxifene hydrochloride, such as:
- EP Impurity A
- EP Impurity B
- Raloxifene Dimer
- HABT (6-Acetoxy-2-[4-hydroxyphenyl]-1-benzothiophene)
- PEBE (Methyl [4-[2-(piperidin-1-yl)ethoxy]]benzoate)
- HHBA (1-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]ethanone)
- 7-MARLF (7-Acetyl-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-[2-(piperidin-1-yl)ethoxy]phenyl methanone)
Raloxifene Impurity 1 is unique due to its specific structure and formation pathway. It is characterized by its N-oxide functional group, which distinguishes it from other impurities .
特性
IUPAC Name |
[4-[6-methylsulfonyloxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenyl] methanesulfonate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO8S3.ClH/c1-41(33,34)38-24-12-8-22(9-13-24)30-28(26-15-14-25(20-27(26)40-30)39-42(2,35)36)29(32)21-6-10-23(11-7-21)37-19-18-31-16-4-3-5-17-31;/h6-15,20H,3-5,16-19H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLEUFZZQAEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OS(=O)(=O)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClNO8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84449-85-4 | |
| Record name | [6-[(Methylsulfonyl)oxy]-2-[4-[(methylsulfonyl)oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-[(methylsulfonyl)oxy]-2-[4- [(methylsulfonyl)oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (9CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


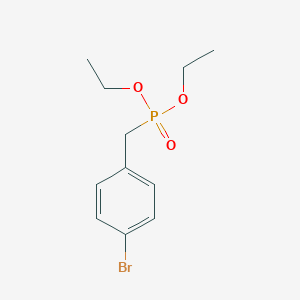


![(2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophen-3-yl)-phenyl-methanone](/img/structure/B105286.png)

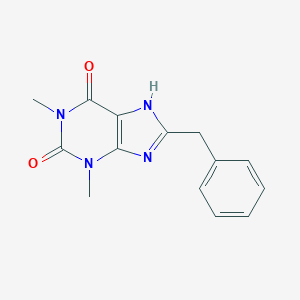
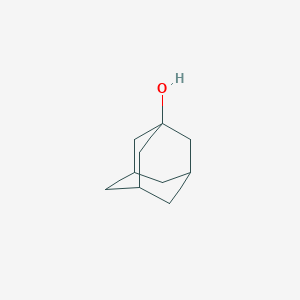
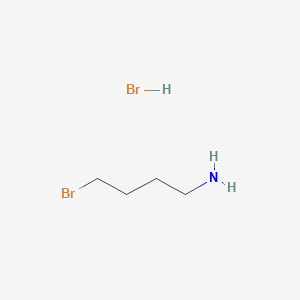
![4-(6-((Methylsulfonyl)oxy)benzo[b]thiophen-2-yl)phenyl methanesulfonate](/img/structure/B105295.png)
